molecular formula C17H18N2O3 B14739281 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 4870-44-4

2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14739281
CAS No.: 4870-44-4
M. Wt: 298.34 g/mol
InChI Key: UXWHTZCWZSEMHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves several steps. One common method includes the reaction of tert-butyl-substituted cyclohexadiene with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dioxane and a catalyst like potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets through its hydrazinyl and benzoic acid groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

4870-44-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)11-8-9-15(20)14(10-11)19-18-13-7-5-4-6-12(13)16(21)22/h4-10,20H,1-3H3,(H,21,22)

InChI Key

UXWHTZCWZSEMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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